Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-4,7,11,14H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUPIRKWBYJEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a solvent like acetic acid to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydroisoquinoline derivative.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can yield a de-brominated tetrahydroisoquinoline .
Scientific Research Applications
Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with neurological activity.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (EBTH) is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. The compound features a bromine substitution at the 6-position of the tetrahydroisoquinoline ring and an ethyl carboxylate group at the 1-position. This structural configuration suggests potential interactions with various biological targets, including receptors and enzymes.
- Molecular Formula : C12H15BrNO2
- Molecular Weight : 320.61 g/mol
- Solubility : Enhanced by its hydrochloride salt form, which increases stability and solubility in aqueous environments.
While specific mechanisms of action for EBTH are not extensively documented, its structural features indicate potential interactions with neurotransmitter systems, particularly those involving dopamine. Similar compounds in the tetrahydroisoquinoline family have shown neuroprotective properties and inhibition of dopamine reuptake.
Antimicrobial and Anticancer Potential
The isoquinoline core is prevalent in many biologically active compounds. Research indicates that derivatives can exhibit:
- Antimicrobial Activity : Compounds similar to EBTH have been reported to inhibit bacterial enzymes like New Delhi metallo-β-lactamase (NDM-1), which is crucial in combating antibiotic resistance .
- Anticancer Properties : Some tetrahydroisoquinoline derivatives have been explored for their potential to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activities of EBTH:
Synthesis and Industrial Applications
The synthesis of EBTH typically involves:
- Bromination : Introduction of bromine at the 6-position.
- Esterification : Reaction with ethyl chloroformate under basic conditions to form the ethyl ester .
Industrial applications include:
- Medicinal Chemistry : Serving as a building block for novel pharmaceuticals targeting various diseases.
- Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules and natural products.
Q & A
What are the key synthetic strategies for Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how can reaction conditions be optimized to enhance yield?
Methodological Answer:
The synthesis typically involves bromination of a tetrahydroisoquinoline precursor. For example, tert-butyl analogs (e.g., tert-butyl 6-bromo derivatives) are synthesized via palladium-catalyzed cross-coupling or direct electrophilic substitution . Optimization includes:
- Reagent selection: Use of N-bromosuccinimide (NBS) or Br₂ in controlled stoichiometry to minimize polybromination.
- Solvent and temperature: Polar aprotic solvents (e.g., DMF) at 0–25°C improve regioselectivity .
- Catalyst screening: Pd(PPh₃)₄ or CuBr₂ enhances efficiency in coupling reactions .
Yield improvements (>60%) are achieved by iterative purification (e.g., column chromatography) and monitoring intermediates via TLC/LC-MS .
How can X-ray crystallography resolve challenges in determining the puckered conformation of the tetrahydroisoquinoline ring?
Methodological Answer:
The nonplanar tetrahydroisoquinoline ring requires precise analysis using:
- SHELX software: SHELXL refines displacement parameters and pseudorotation amplitudes via least-squares minimization .
- Puckering coordinates: Apply Cremer-Pople parameters (θ, φ) to quantify ring distortion, as defined for six-membered rings .
- ORTEP-III visualization: Generate thermal ellipsoid plots to highlight anisotropic displacement, aiding in distinguishing static disorder from dynamic motion .
For example, crystallographic data may show a half-chair conformation, with C6-Br substituent influencing ring planarity .
How should researchers interpret conflicting NMR data (e.g., unexpected coupling patterns) in this compound?
Methodological Answer:
Complex splitting arises from vicinal coupling (³JHH) and bromine’s quadrupolar relaxation. Strategies include:
- 2D NMR: Use HSQC to assign proton-carbon correlations and NOESY to confirm spatial proximity of H1/H3 protons .
- Solvent effects: Compare spectra in CDCl₃ vs. DMSO-d₆ to identify exchange broadening from H-bonding at the ester carbonyl .
- Computational validation: Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .
What experimental approaches are recommended to study the structure-activity relationship (SAR) of bromo-substituted tetrahydroisoquinolines?
Methodological Answer:
Systematic SAR studies involve:
- Analog synthesis: Replace Br with Cl, F, or methyl groups to assess electronic/steric effects .
- Biological assays: Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus, E. coli) with dose-response curves .
- Molecular docking: Map Br’s role in receptor binding (e.g., kinase inhibition) using AutoDock Vina and PDB structures (e.g., 4LOM) .
Data from tert-butyl analogs suggest Br enhances lipophilicity (logP ↑0.5) and receptor affinity .
How can discrepancies between experimental and computational spectral data be resolved?
Methodological Answer:
Discrepancies often stem from solvation or conformational flexibility. Mitigation strategies:
- Implicit/explicit solvation models: Recalculate NMR shifts with COSMO-RS or MD simulations to account for solvent interactions .
- Conformational averaging: Use Boltzmann weighting of low-energy conformers (e.g., via Gaussian’s conformational search) .
- Crystallographic validation: Compare DFT-optimized geometries with X-ray structures to identify errors in computational models .
What strategies control regioselectivity during bromination to avoid undesired di- or polybrominated byproducts?
Methodological Answer:
Regioselectivity is controlled via:
- Directing groups: Introduce electron-withdrawing groups (e.g., ester at C1) to deactivate specific positions .
- Lewis acid catalysis: Use FeCl₃ or AlCl₃ to polarize Br₂ and favor electrophilic attack at C6 .
- Low-temperature kinetics: Slow addition of Br₂ at −10°C suppresses overbromination .
HPLC-MS monitoring identifies early-stage byproducts for iterative optimization .
How can DFT calculations predict the stereochemical outcome of reactions involving this compound?
Methodological Answer:
- Transition state modeling: Use QM/MM (e.g., ONIOM) to map energy barriers for epimerization at C1 .
- NBO analysis: Evaluate hyperconjugative interactions (e.g., n→σ* C-Br) stabilizing specific conformers .
- Vibrational frequency matching: Compare computed IR peaks (e.g., C=O stretch at ~1740 cm⁻¹) with experimental data .
What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
